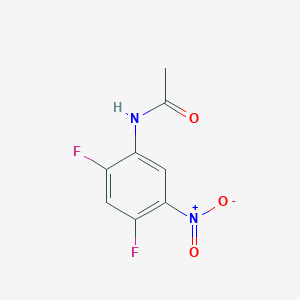

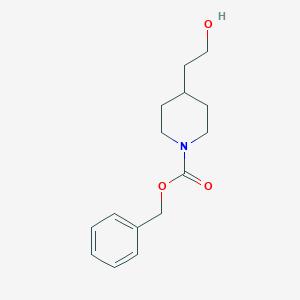

N-(2,4-difluoro-5-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of N-(2,4-difluoro-5-nitrophenyl)acetamide and related compounds is significant in various scientific fields, including organic chemistry and materials science. These compounds are often investigated for their structural properties, synthesis methods, and potential applications in different domains.

Synthesis Analysis

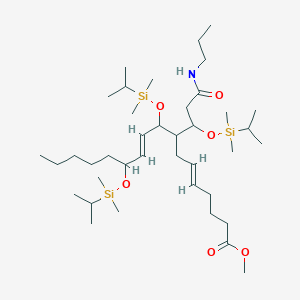

Research on similar compounds, such as (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, outlines detailed synthesis procedures characterized by the use of NMR, HRMS spectroscopy, and X-ray crystallography for characterization. The synthesis process often involves the formation of intermolecular hydrogen bonds and the disorder in the positioning of nitro and fluorine atoms (Gonghua Pan et al., 2016).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the properties of these compounds. X-ray crystallography has revealed that such molecules exhibit intermolecular hydrogen bonds of the type N–H…O and N–H…F, alongside weak C–H…O contacts, which are significant for their molecular configuration and interactions (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2,4-difluoro-5-nitrophenyl)acetamide-related compounds in reactions can be influenced by various factors, including the presence of protophilic solvents and the formation of complexes, which affect their equilibrium and solvation (I. G. Krivoruchka et al., 2004). The reductive carbonylation of nitrobenzene to form related acetamides demonstrates the potential for one-pot synthesis approaches, highlighting the efficiency and selectivity of these reactions (A. Vavasori et al., 2023).

科学的研究の応用

Environmental Fate and Biotoxicity of Acetaminophen Derivatives

A comprehensive study by Qutob et al. (2022) explores the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT) in aqueous media, leading to various by-products, including acetamide derivatives. The study highlights the environmental persistence of these compounds, their potential mutagenicity, and their impact on ecosystem health. The degradation pathways and biotoxicity of ACT and its by-products, including nitrophenyl acetamides, underscore the environmental relevance of such compounds (Qutob et al., 2022).

Photosensitive Protecting Groups in Synthetic Chemistry

Amit et al. (1974) review the application of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. Such compounds, due to their ability to undergo photolytic cleavage, serve as pivotal intermediates in the synthesis of complex molecules. The review underscores the potential of nitrophenyl acetamides as photosensitive protecting groups, highlighting their importance in the development of light-responsive materials and chemicals (Amit et al., 1974).

Therapeutic Potential of N-acetylcysteine

Dean et al. (2011) examine the therapeutic applications of N-acetylcysteine (NAC) in psychiatry, noting its precursor role in glutathione synthesis and modulation of various biological pathways. This study illustrates the multifaceted roles of acetamide derivatives in medicine, particularly in enhancing antioxidant defenses and potentially influencing the research and development of related compounds for psychiatric disorders (Dean et al., 2011).

Acetaminophen in Environmental Contexts

Vo et al. (2019) discuss the environmental presence and impact of acetaminophen, emphasizing the challenges in monitoring, detecting, and treating its degradation products, including nitrophenyl acetamides. The review suggests a need for advanced treatment technologies to address the environmental persistence of such compounds, providing a context for the significance of researching acetamide derivatives (Vo et al., 2019).

Safety and Hazards

特性

IUPAC Name |

N-(2,4-difluoro-5-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTRYCVIIHNNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381462 |

Source

|

| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluoro-5-nitrophenyl)acetamide | |

CAS RN |

118266-02-7 |

Source

|

| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)

![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)

![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)